3-Ethylmorpholine hydrobromide
Overview
Description
3-Ethylmorpholine hydrobromide is a chemical compound with the linear formula C6H13NO.BrH . It has a molecular weight of 196.09 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of morpholines, which includes 3-Ethylmorpholine hydrobromide, is a subject of much study due to their biological and pharmacological importance . An overview of the main approaches toward morpholine synthesis or functionalization is presented in a review .Molecular Structure Analysis
The molecular structure of 3-Ethylmorpholine hydrobromide is represented by the Inchi Code: 1S/C6H13NO.BrH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H .Chemical Reactions Analysis
Morpholine, a related compound, is known to be involved in various chemical reactions. For instance, morpholine in dimethylformamide (DMF) (50%–60%) efficiently removes Fmoc in SPPS, minimizes the formation of diketopiperazine, and almost avoids the aspartimide formation .Physical And Chemical Properties Analysis
3-Ethylmorpholine hydrobromide is a solid substance at room temperature . It has a molecular weight of 196.09 and its linear formula is C6H13NO.BrH .Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 3-Ethylmorpholine hydrobromide is used as a brominating agent in the α-bromination reaction of carbonyl compounds . This reaction is significant in the field of organic chemistry .
- Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The experiment focused on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
- Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . The experiment was successfully completed within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Application in Thermochemical Studies
- Specific Scientific Field : Thermochemistry .
- Summary of the Application : 3-Ethylmorpholine hydrobromide is used in thermochemical studies to evaluate the energetic effects of alkyl groups (methyl and ethyl) on the nitrogen of the morpholine structure .
- Methods of Application or Experimental Procedures : Calorimetric techniques complemented by computational calculations were used to determine the standard molar enthalpies of formation, in the gaseous phase, at T = 298.15 K, of the two morpholine derivatives .
- Results or Outcomes : The results demonstrated the energetic effect and the structural changes resulting from the substitution of the hydrogen of the amino group by an alkyl group in the morpholine scaffold .
Application in Pharmaceutical and Industrial Fields
- Specific Scientific Field : Pharmaceutical and Industrial Chemistry .
- Summary of the Application : 3-Ethylmorpholine hydrobromide is used in the synthesis of various pharmaceutical and industrial compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures vary depending on the specific compound being synthesized .
- Results or Outcomes : Morpholine derivatives have been described as antimicrobial, potential analgesics, local anesthetic, and antibiotic agents . They also have other industrial applications, namely as corrosion inhibitors and optical brighteners, as well as agriculture application as fungicides .
Application in Chemical Innovation Experiments
- Specific Scientific Field : Chemical Education .
- Summary of the Application : 3-Ethylmorpholine hydrobromide is used in chemical innovation experiments engaging junior undergraduates . This provides a hands-on experience for students to understand the practical applications of chemical reactions .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures vary depending on the specific experiment being conducted .
- Results or Outcomes : The outcomes of these experiments provide valuable learning experiences for students, enhancing their understanding of chemical reactions and their applications .
Application in the Synthesis of Building Blocks
- Specific Scientific Field : Synthetic Chemistry .
- Summary of the Application : 3-Ethylmorpholine hydrobromide is used in the synthesis of building blocks for various chemical compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures vary depending on the specific compound being synthesized .
- Results or Outcomes : The synthesis of these building blocks enables the production of a wide range of chemical compounds, contributing to advancements in various fields of chemistry .
Safety And Hazards
Future Directions
Morpholine, a related compound, is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . This is mainly due to its contribution to a plethora of biological activities as well as to an improved pharmacokinetic profile of such bioactive molecules . Therefore, the study and application of 3-Ethylmorpholine hydrobromide could potentially follow a similar path.
properties
IUPAC Name |
3-ethylmorpholine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.BrH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBKJRRBXYPWAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylmorpholine hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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